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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PD173074, a

potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Understanding the cross-

reactivity of small molecule inhibitors is crucial for interpreting experimental results and

predicting potential off-target effects in drug development. This document summarizes key

experimental data, provides detailed methodologies for cited experiments, and visualizes

relevant biological pathways and workflows.

Kinase Inhibition Profile of PD173074
PD173074 is a pyrido[2,3-d]pyrimidine compound that acts as an ATP-competitive inhibitor of

FGFR1 and FGFR3.[1][2] Its selectivity has been evaluated against a panel of other kinases,

demonstrating a preferential inhibition of the FGFR family.

Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

PD173074 against various kinases, providing a quantitative measure of its selectivity. Lower

IC50 values indicate higher potency.
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Kinase Target IC50 (nM)
Fold Selectivity vs.
FGFR3

Reference

FGFR3 5 1 [2]

FGFR1 21.5 - 25 ~4-5 [1][2]

VEGFR2 ~100 - 200 ~20-40 [1][2]

PDGFR 17,600 3,520 [2]

c-Src 19,800 3,960 [2]

EGFR > 50,000 > 10,000 [2]

InsR > 50,000 > 10,000 [2]

MEK > 50,000 > 10,000 [2]

PKC > 50,000 > 10,000 [2]

Table 1: In vitro kinase inhibition profile of PD173074.

As the data indicates, PD173074 is highly selective for FGFR3 and FGFR1 over other tested

receptor tyrosine kinases such as VEGFR2, PDGFR, and EGFR, as well as cytoplasmic

kinases like c-Src, MEK, and PKC.[1][2] The inhibitor shows at least a 1000-fold greater

selectivity for FGFR1 compared to PDGFR and c-Src.[1]

Experimental Protocols
The following section details the methodologies used to generate the kinase inhibition data

presented above.

In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of PD173074 required to inhibit the activity of various

kinases by 50% (IC50).

Methodology:
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Reaction Setup: In vitro kinase assays were performed in a total volume of 100 μL. The

reaction buffer contained 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, and 0.2

mM sodium orthovanadate.[1]

Substrate: A random copolymer of glutamic acid and tyrosine (4:1) was used as a generic

kinase substrate at a concentration of 750 μg/mL.[1]

Enzyme: 60 to 75 ng of the purified full-length kinase (e.g., FGFR1) was added to the

reaction mixture.[1]

Inhibitor: Various concentrations of PD173074 were included in the reaction.

Reaction Initiation: The kinase reaction was initiated by the addition of [γ-³²P]ATP (5 μM ATP

containing 0.4 μCi of [γ-³²P]ATP per incubation).[1]

Incubation: The reaction mixtures were incubated for 10 minutes at 25°C.[1]

Termination and Measurement: The reaction was terminated by the addition of 30%

trichloroacetic acid. The precipitated material was then transferred onto glass-fiber filter

mats. These filters were washed three times with 15% trichloroacetic acid to remove

unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, corresponding to the

kinase activity, was then measured.[1]

Visualizing Biological Context and Experimental
Design
The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR

signaling pathway and the workflow of the kinase inhibition assay.
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Caption: FGFR3 signaling pathway and the inhibitory action of PD173074.
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Caption: Workflow for the in vitro kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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